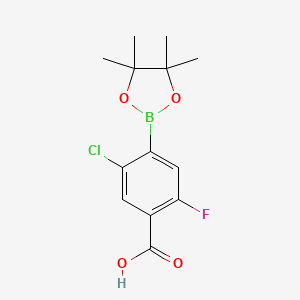
5-Chloro-2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid is a boronic acid derivative. This compound is significant due to its unique structure, which includes both fluorine and boron atoms. It is commonly used in organic synthesis, particularly in carbon-carbon coupling reactions such as the Suzuki-Miyaura cross-coupling reaction .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid typically involves a multi-step process. One common method is the two-step substitution reaction. The first step involves the formation of an intermediate compound, which is then reacted with a boronic acid derivative to form the final product .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of automated synthesis equipment to ensure high yield and purity. The reaction conditions are carefully controlled, including temperature, pressure, and the use of catalysts to optimize the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Coupling Reactions: It is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF). The reactions are typically carried out under inert atmosphere conditions to prevent oxidation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura cross-coupling reactions, the major product is typically a biaryl compound .
Scientific Research Applications
5-Chloro-2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 5-Chloro-2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid exerts its effects involves its ability to form stable complexes with various molecular targets. The boron atom in the compound can interact with hydroxyl groups, forming boronate esters. This interaction is crucial in many of its applications, such as in the Suzuki-Miyaura cross-coupling reaction .
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
- 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Uniqueness
What sets 5-Chloro-2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid apart from similar compounds is its specific combination of chlorine, fluorine, and boron atoms. This unique structure imparts distinct reactivity and stability, making it particularly useful in various synthetic applications .
Biological Activity
5-Chloro-2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C12H16BClFNO2
- Molecular Weight : 271.52 g/mol
- CAS Number : 1269232-96-3
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its interactions with various biological targets. The compound's structure suggests potential inhibitory effects on enzymes involved in cancer progression and other diseases.
Enzyme Inhibition
Research indicates that the compound may inhibit specific enzymes related to cancer cell proliferation. For instance, it has been shown to interact with matrix metalloproteinases (MMPs), which are implicated in tumor metastasis .
Biological Activity Data
Study 1: Anticancer Properties
In a study examining the anticancer properties of various derivatives including this compound, it was found that the compound exhibited significant cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231). The selectivity index indicated a more potent effect on cancer cells compared to normal cells .
Study 2: Pharmacokinetics
Pharmacokinetic studies revealed that the compound has a favorable profile with an oral bioavailability of approximately 31.8% and clearance rates indicating moderate systemic exposure . This suggests potential for therapeutic applications in oral formulations.
Safety and Toxicology
The safety profile of this compound was assessed in animal models. It demonstrated no acute toxicity at high doses (up to 2000 mg/kg), indicating a promising safety margin for further development in clinical settings .
Properties
Molecular Formula |
C13H15BClFO4 |
|---|---|
Molecular Weight |
300.52 g/mol |
IUPAC Name |
5-chloro-2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid |
InChI |
InChI=1S/C13H15BClFO4/c1-12(2)13(3,4)20-14(19-12)8-6-10(16)7(11(17)18)5-9(8)15/h5-6H,1-4H3,(H,17,18) |
InChI Key |
NCWQKLPCTBJHBA-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2Cl)C(=O)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















